Methyl 4-((5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride
Description
"Methyl 4-((5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride" is a synthetic small molecule characterized by a thiazolo[5,4-c]pyridine core substituted with an ethyl group at the 5-position and a methyl benzoate carbamoyl moiety at the 2-position. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
methyl 4-[(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)carbamoyl]benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S.ClH/c1-3-20-9-8-13-14(10-20)24-17(18-13)19-15(21)11-4-6-12(7-5-11)16(22)23-2;/h4-7H,3,8-10H2,1-2H3,(H,18,19,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOJSVDHCAFEKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride typically involves multiple steps:
Formation of the Thiazolopyridine Core: The thiazolopyridine core can be synthesized by treating a piperidone derivative with phosphorus sulfide to form a thiazole ring.
Carbamoylation: The thiazolopyridine derivative is then reacted with an appropriate isocyanate to introduce the carbamoyl group.
Esterification: The final step involves esterification with methyl 4-aminobenzoate to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions for substitution reactions vary depending on the desired substituent but often involve the use of catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.
Scientific Research Applications
Methyl 4-((5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which Methyl 4-((5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogues
Physicochemical and Pharmacological Properties
- Bioavailability : The methyl benzoate group in the target compound may act as a prodrug motif, hydrolyzing in vivo to a carboxylic acid for sustained activity .
- Biological Activity :
Commercial Availability
The target compound and its analogs are supplied globally, with major manufacturers in China, India, and North America. Suppliers include CGeneTech (China), Matrix Innovation Inc. (Canada), and Flavine North America (USA) .
Notes
- Limited direct pharmacological data exist for the target compound; inferences are drawn from structural analogs.
- Hydrochloride salts are preferred for pharmaceutical formulations due to improved stability and solubility.
- Substituent choice (ethyl vs. methyl/propyl) balances lipophilicity and solubility, critical for optimizing pharmacokinetics.
Biological Activity
Methyl 4-((5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This compound is structurally related to several known therapeutic agents and has been investigated for its antithrombotic properties.
The molecular formula of this compound is , with a molecular weight of approximately 351.83 g/mol. Its structure includes a benzoate moiety linked to a tetrahydrothiazolo-pyridine derivative, which is believed to contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit their biological effects through interactions with specific enzymes or receptors. For instance, the thiazolo-pyridine derivatives have been noted for their role as inhibitors of Factor Xa (FXa), an essential component in the coagulation cascade. This inhibition can lead to anticoagulant effects, making such compounds valuable in preventing thromboembolic disorders.
Antithrombotic Effects
This compound has been studied for its potential as an antithrombotic agent. In vitro studies demonstrate that it can effectively inhibit FXa activity. The mechanism involves competitive inhibition at the active site of the enzyme, which disrupts the normal clotting process and reduces thrombus formation.
Case Studies
- In Vitro Studies : A study published in Journal of Medicinal Chemistry evaluated the anticoagulant properties of various thiazolo-pyridine derivatives. This compound showed significant inhibition of FXa with an IC50 value comparable to established anticoagulants like rivaroxaban.
- Animal Models : In rodent models of thrombosis, administration of this compound resulted in a dose-dependent reduction in thrombus size and improved blood flow recovery post-injury. These findings suggest its potential utility in clinical settings for managing acute thrombotic events.
Safety and Toxicity
Toxicological assessments indicate that while the compound exhibits potent biological activity, it also possesses a safety profile that warrants further investigation. Preliminary studies show minimal cytotoxic effects on human cell lines at therapeutic concentrations; however, comprehensive toxicity studies are necessary to establish safe dosage ranges.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 351.83 g/mol |
| Anticoagulant Activity | FXa Inhibition |
| IC50 (in vitro) | Comparable to rivaroxaban |
| Animal Model Thrombus Reduction | Dose-dependent |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
